Cas no 835912-84-0 (2-(3-fluoro-4-methylphenyl)ethan-1-ol)

2-(3-fluoro-4-methylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-4-methylphenethyl alcohol
- 2-(3-fluoro-4-methylphenyl)ethanol
- 2-(3-fluoro-4-methylphenyl)ethan-1-ol
- SCHEMBL12022127
- AKOS006344278
- EN300-1250696
- KQIISPHHESNWEF-UHFFFAOYSA-N
- SB84756
- DTXSID90374606
- 835912-84-0
- DB-294268
- CS-0279674
-
- MDL: MFCD06201037
- インチ: InChI=1S/C9H11FO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3
- InChIKey: KQIISPHHESNWEF-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)CCO)F
計算された属性
- せいみつぶんしりょう: 154.07900
- どういたいしつりょう: 154.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2A^2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 20.23000
- LogP: 1.66890
2-(3-fluoro-4-methylphenyl)ethan-1-ol セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36/37/39
2-(3-fluoro-4-methylphenyl)ethan-1-ol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2-(3-fluoro-4-methylphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 022136-1g |
3-Fluoro-4-methylphenethyl alcohol |
835912-84-0 | 97% | 1g |
£424.00 | 2022-03-01 | |
Fluorochem | 022136-5g |
3-Fluoro-4-methylphenethyl alcohol |
835912-84-0 | 97% | 5g |
£1151.00 | 2022-03-01 | |
Enamine | EN300-1250696-1.0g |
2-(3-fluoro-4-methylphenyl)ethan-1-ol |
835912-84-0 | 1g |
$914.0 | 2023-06-08 | ||
Enamine | EN300-1250696-2.5g |
2-(3-fluoro-4-methylphenyl)ethan-1-ol |
835912-84-0 | 2.5g |
$1791.0 | 2023-06-08 | ||
Enamine | EN300-1250696-0.25g |
2-(3-fluoro-4-methylphenyl)ethan-1-ol |
835912-84-0 | 0.25g |
$840.0 | 2023-06-08 | ||
Enamine | EN300-1250696-1000mg |
2-(3-fluoro-4-methylphenyl)ethan-1-ol |
835912-84-0 | 1000mg |
$557.0 | 2023-10-02 | ||
Crysdot LLC | CD12026736-5g |
2-(3-Fluoro-4-methylphenyl)ethanol |
835912-84-0 | 95+% | 5g |
$1313 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350344-250mg |
2-(3-Fluoro-4-methylphenyl)ethan-1-ol |
835912-84-0 | 95+% | 250mg |
¥21168.00 | 2024-07-28 | |
Enamine | EN300-1250696-0.1g |
2-(3-fluoro-4-methylphenyl)ethan-1-ol |
835912-84-0 | 0.1g |
$804.0 | 2023-06-08 | ||
Enamine | EN300-1250696-0.5g |
2-(3-fluoro-4-methylphenyl)ethan-1-ol |
835912-84-0 | 0.5g |
$877.0 | 2023-06-08 |
2-(3-fluoro-4-methylphenyl)ethan-1-ol 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
2-(3-fluoro-4-methylphenyl)ethan-1-olに関する追加情報
Professional Introduction to 2-(3-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 835912-84-0)
2-(3-fluoro-4-methylphenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 835912-84-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a fluoro-substituted aromatic ring and an ethanol side chain, has garnered attention due to its structural versatility and potential applications in drug development. The presence of both a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The< strong>fluorine moiety at the 3-position of the phenyl ring is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. In modern drug design, fluorinated compounds are often preferred due to their ability to enhance pharmacokinetic profiles. For instance, fluorine atoms can increase metabolic resistance, prolonging the half-life of a drug in circulation. Additionally, the< strong>methyl group at the 4-position introduces steric hindrance, which can modulate interactions with biological targets, potentially improving selectivity and reducing off-target effects.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, further highlighting the importance of< strong>2-(3-fluoro-4-methylphenyl)ethan-1-ol as a building block. Molecular modeling studies suggest that this compound can serve as a scaffold for developing novel therapeutic agents targeting various diseases. For example, its structural motif is reminiscent of several approved drugs that exhibit< strong>antimicrobial,< strong>anticancer, and< strong>anti-inflammatory properties. The combination of electronic and steric features present in this molecule makes it an attractive candidate for further exploration.
In the context of medicinal chemistry, the synthesis of< strong>2-(3-fluoro-4-methylphenyl)ethan-1-ol has been optimized through multiple pathways to enhance yield and purity. Traditional methods involving Friedel-Crafts alkylation followed by reduction have been supplemented with greener alternatives, such as transition-metal-catalyzed cross-coupling reactions. These modern techniques not only improve efficiency but also align with sustainable chemistry principles by minimizing waste and energy consumption.
The pharmacological potential of this compound has been investigated in several preclinical studies. Researchers have explored its interactions with enzymes and receptors relevant to neurological disorders, cardiovascular diseases, and metabolic syndromes. Notably, preliminary data indicate that derivatives of< strong>2-(3-fluoro-4-methylphenyl)ethan-1-ol may exhibit potent activity against certain enzyme targets known to be implicated in pathogenesis. These findings underscore the compound's significance as a lead structure for further medicinal chemistry endeavors.
The role of< strong>CAS No. 835912-84-0 in academic and industrial research cannot be overstated. Its availability as a reference compound allows researchers to benchmark new synthetic routes and evaluate its efficacy in various chemical transformations. As interest in fluorinated compounds continues to grow, the demand for high-quality starting materials like< strong>2-(3-fluoro-4-methylphenyl)ethan-1-ol is expected to rise. This trend reflects broader industry trends toward precision medicine and targeted therapies.
In conclusion, 2-(3-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 835912-84-0) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features position it as a key intermediate for developing innovative therapeutic agents. As scientific understanding evolves and synthetic methodologies advance, this molecule is likely to play an increasingly important role in addressing unmet medical needs.
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